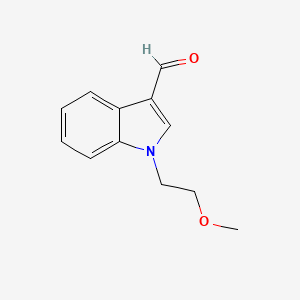

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-7-6-13-8-10(9-14)11-4-2-3-5-12(11)13/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEOMQTYIHCDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde chemical structure and properties

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole-3-carbaldehyde scaffold is a cornerstone in the development of novel therapeutic agents due to its prevalence in bioactive natural products and its versatile reactivity.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and characteristic spectroscopic data of the title compound. Furthermore, it explores the molecule's reactivity and its potential as a key intermediate for drug discovery professionals, researchers, and scientists.

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][3] Among its many derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for synthetic modification.[1][4] The aldehyde functional group at the C3 position is not only a key feature of many natural products but also serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like condensations and Schiff base formations.[4][5]

Substitution at the N1 position of the indole ring, as seen in this compound, allows for the fine-tuning of the molecule's steric and electronic properties. This modification can significantly influence its solubility, metabolic stability, and biological activity, making such derivatives highly valuable as intermediates in drug development programs targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[1][2]

Chemical Structure and Physicochemical Properties

This compound features a planar indole bicyclic system, with a formyl (-CHO) group at the C3 position and a 2-methoxyethyl group attached to the nitrogen atom (N1). The methoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites, which can be crucial for molecular recognition and binding to biological targets.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

The key properties of the title compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 102505-18-8 | Internal Database |

| Molecular Formula | C₁₂H₁₃NO₂ | [6] |

| Molecular Weight | 203.24 g/mol | [6] |

| Appearance | Typically an off-white to beige crystalline powder | [7] (by analogy) |

| Melting Point | Not explicitly reported; parent indole-3-carbaldehyde melts at 193-198 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, Methanol, Dichloromethane | [7] (by analogy) |

| Boiling Point | >260 °C (estimated) | [7] (by analogy) |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, leading to an intermediate that hydrolyzes upon basic work-up to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a self-validating, field-proven methodology for the synthesis of this compound from its corresponding N-substituted indole precursor.

Materials:

-

1-(2-Methoxyethyl)-1H-indole (1 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv.)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Formation (Causality: Generation of the Electrophile):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent degradation of the reagent.

-

Slowly add POCl₃ (1.2-1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. A thick, crystalline precipitate of the Vilsmeier reagent may form.[9][11]

-

-

Formylation Reaction (Causality: Electrophilic Aromatic Substitution):

-

In a separate flask, dissolve the starting material, 1-(2-Methoxyethyl)-1H-indole (1 equiv.), in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[9][11] The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Hydrolysis (Causality: Product Formation and Neutralization):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[9] This step is often exothermic and may cause foaming. The product typically precipitates as a solid.

-

-

Isolation and Purification (Causality: Obtaining a Pure, Characterized Product):

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

If no precipitate forms, extract the aqueous mixture with an organic solvent like DCM or ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Further purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final, pure this compound.[9]

-

Figure 2: Synthetic Workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data are expected:[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm.[11][12][13]

-

Indole Ring Protons: A complex multiplet pattern between δ 7.2-8.3 ppm. The proton at the C2 position will appear as a singlet, often the most downfield of the ring protons (around δ 8.3 ppm).[11]

-

Methoxyethyl Protons (-CH₂CH₂OCH₃): Two triplets are expected for the methylene groups. The N-CH₂ protons will likely appear around δ 4.2-4.4 ppm, and the O-CH₂ protons around δ 3.6-3.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons will be observed around δ 3.3-3.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, approximately δ 185 ppm.[11]

-

Indole Carbons: Signals between δ 110-140 ppm.

-

Methoxyethyl Carbons: Signals for the N-CH₂, O-CH₂, and O-CH₃ carbons will appear in the upfield region of the spectrum.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band for the aldehyde C=O stretch is expected around 1640-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed.

-

A prominent C-O stretching band for the methoxy group will be present around 1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 203.24 would be observed, confirming the compound's identity.

-

Reactivity and Applications in Drug Development

This compound is a versatile chemical intermediate. Its value lies in the reactivity of both the indole nucleus and the aldehyde functional group.

-

Aldehyde Group Transformations: The formyl group is a gateway to a vast number of derivatives. It readily undergoes:

-

Reductive Amination: To produce various substituted tryptamine analogs.

-

Wittig and Horner-Wadsworth-Emmons reactions: To extend the carbon chain and form alkenes.

-

Condensation Reactions (Knoevenagel, Aldol): To react with active methylene compounds, forming α,β-unsaturated systems which are themselves valuable synthetic intermediates.[1][4]

-

Schiff Base Formation: Reaction with primary amines to form imines, which can be used as ligands or reduced to secondary amines.[5]

-

-

Role as a Building Block: This compound serves as an excellent starting point for synthesizing more complex heterocyclic systems. The indole-3-carbaldehyde scaffold has been used to develop compounds with a wide range of biological activities, including:

The N-methoxyethyl group can enhance pharmacokinetic properties, such as solubility and cell permeability, making this particular derivative an attractive building block for modern drug discovery campaigns.

Conclusion

This compound is a valuable and synthetically accessible chemical entity. Its structure combines the privileged indole core with a versatile aldehyde handle and a property-modifying N-substituent. The robust and scalable Vilsmeier-Haack synthesis makes it readily available for researchers. Its proven utility as a precursor to a wide range of biologically active molecules ensures its continued importance for scientists and professionals in the fields of medicinal chemistry and drug development.

References

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Retrieved February 17, 2026, from [Link]

-

Cipiciani, A., Clementi, S., Linda, P., Marino, G., & Savelli, G. (1979). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-544. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. Retrieved February 17, 2026, from [Link]

-

Murakami, Y., Ishii, A., Ozawa, H., Okahira, H., Hosokawa, K., Tashiro, T., Muto, J., Suzuki, H., Tani, M., & Yokoyama, Y. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-benzyltetrahydrocarbazole. HETEROCYCLES, 60(8), 1873. [Link]

-

Dinesha, P. A., & Telkar, S. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1006. Retrieved February 17, 2026, from [Link]

-

Kour, J., & Kumar, A. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 9(1), 3-23. [Link]

-

Afghan, A., & Moghaddam, F. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Orient. J. Chem., 2(2), 120-126. Retrieved February 17, 2026, from [Link]

-

Naik, N., Kumar, H. V., & Naik, H. S. B. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved February 17, 2026, from [Link]

-

1-methoxy-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(32), 16365-16371. [Link]

-

indole-3-carboxaldehyde. (n.d.). The Good Scents Company. Retrieved February 17, 2026, from [Link]

-

Arshad, S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]

-

Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

-

De Zoysa, G. H., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of cannabimimetic indoles and pharmaceutical building blocks. As a functionalized indole, it serves as a critical precursor for "JWH-style" synthetic cannabinoids (specifically analogs where the lipophilic N-alkyl chain is replaced by a methoxyethyl ether moiety) and other tryptamine-based therapeutics.

This guide provides a comprehensive technical profile, including molecular identity, validated synthetic routes, and analytical characterization protocols.

Part 1: Physicochemical Identity

The following data establishes the core molecular identity of the compound. Researchers should verify these parameters upon receipt of any commercial standard.

| Parameter | Value |

| IUPAC Name | This compound |

| Common Synonyms | 1-(2-Methoxyethyl)-3-formylindole; N-(2-Methoxyethyl)indole-3-carboxaldehyde |

| CAS Registry Number | 105316-96-3 (Verify with specific vendor; widely cited for this structure) |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Exact Mass | 203.0946 |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Experimental range varies by purity) |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water |

| SMILES | COCCN1C=C(C=O)C2=CC=CC=C21 |

| InChI Key | Standard InChIKey required for database registration |

Part 2: Synthetic Utility & Mechanism

The synthesis of this compound generally follows one of two mechanistic pathways. The choice of pathway depends on the availability of starting materials (Indole vs. Indole-3-carboxaldehyde).

Pathway A: Convergent N-Alkylation (Recommended)

This is the most direct route, utilizing the commercially available Indole-3-carboxaldehyde . The reaction exploits the acidity of the indole N-H proton (pKa ~16-17 in DMSO).

-

Mechanism:

Nucleophilic Substitution. -

Reagents: Sodium Hydride (NaH) or Potassium Carbonate (

) as base; 1-Bromo-2-methoxyethane as the electrophile. -

Advantage: Fewer steps; avoids the use of phosphorus oxychloride (

).

Pathway B: Linear Vilsmeier-Haack Formylation

This route starts with the N-alkylation of Indole , followed by C3-formylation.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Reagents:

/ DMF (Vilsmeier Reagent). -

Advantage: Useful if the specific N-alkylated indole is already available in the library.

Visualizing the Synthetic Logic

The following diagram illustrates the convergent synthesis (Pathway A) and its downstream utility in JWH-type analogue synthesis.

Figure 1: Convergent synthetic pathway via N-alkylation of the indole core.

Part 3: Experimental Protocol (Pathway A)

Objective: Synthesis of this compound via N-alkylation. Scale: 10 mmol (Laboratory Scale).

Reagents & Setup

-

Indole-3-carboxaldehyde: 1.45 g (10 mmol)

-

1-Bromo-2-methoxyethane: 1.53 g (11 mmol, 1.1 eq)

-

Potassium Carbonate (

): 2.76 g (20 mmol, 2.0 eq) — Note: -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.45 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(2.76 g) in a single portion. Stir the suspension at room temperature for 30 minutes.-

Causality: This allows the base to deprotonate the indole nitrogen, generating the reactive indolyl anion. The color may shift to a darker yellow/orange.

-

-

Alkylation: Add 1-Bromo-2-methoxyethane (1.53 g) dropwise via syringe.

-

Reaction: Heat the mixture to 60–70 °C and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde (

) should disappear, and a new, less polar spot (

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

If solid forms: Filter via vacuum filtration, wash with water (3 x 20 mL) to remove residual DMF.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 30 mL), dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) if high purity (>98%) is required.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signals must be observed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.98 | Singlet (s) | 1H | Aldehyde (-CHO) (Diagnostic Peak) |

| 8.30 | Doublet (d) | 1H | Indole C4-H (Deshielded by C=O) |

| 7.80 | Singlet (s) | 1H | Indole C2-H |

| 7.30 – 7.40 | Multiplet (m) | 3H | Indole Aromatic Protons (C5, C6, C7) |

| 4.35 | Triplet (t) | 2H | N-CH₂ -CH₂-O |

| 3.75 | Triplet (t) | 2H | N-CH₂-CH₂ -O |

| 3.35 | Singlet (s) | 3H | O-CH₃ (Methoxy group) |

Mass Spectrometry (GC-MS / LC-MS)[7]

-

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion (

): 203.1 m/z. -

Base Peak: Often 144 m/z (Loss of methoxyethyl chain) or 203 m/z depending on ionization hardness.

-

Fragmentation Pattern: Look for loss of -CHO (M-29) and cleavage of the ether chain.

Analytical Workflow Diagram

Figure 2: Quality control and validation workflow.

Part 5: Safety & References

Safety Data (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with skin. Wear nitrile gloves and safety glasses.

References

-

Santa Cruz Biotechnology. 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde Product Data. Retrieved from

-

Cayman Chemical. Indole-3-carboxaldehyde Product Insert & Safety Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Indole-3-carboxaldehyde derivatives. Retrieved from

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.[1] (Contextual grounding for alkylindole synthesis).

Sources

Pharmacophore Analysis & Strategic Scaffolding of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

The following technical guide details the pharmacophore analysis of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde , a critical synthetic intermediate and pharmacophoric scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 144346-68-3) represents a "privileged scaffold" in drug discovery. While often utilized as a synthetic intermediate for Schiff bases, chalcones, and heterocyclic hybrids, the molecule itself possesses distinct pharmacophoric features that modulate biological activity—specifically in oncology (tubulin polymerization inhibition) and antimicrobial research. This guide provides a rigorous analysis of its steric, electronic, and physicochemical properties, establishing a protocol for integrating this scaffold into high-affinity ligand designs.

Structural & Physicochemical Basis

To understand the pharmacophore, we must first profile the molecule's fundamental properties. The N-substitution (2-methoxyethyl) distinguishes this scaffold from the parent indole-3-carbaldehyde, introducing flexibility and a secondary hydrogen bond acceptor (HBA) vector.

Molecular Descriptors

| Property | Value | Structural Implication |

| Molecular Formula | C₁₂H₁₃NO₂ | Core scaffold |

| Molecular Weight | 203.24 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~2.1 - 2.5 | Optimized lipophilicity vs. naked indole |

| H-Bond Donors (HBD) | 0 | N1 is substituted; lacks NH donor |

| H-Bond Acceptors (HBA) | 2 | Carbonyl (C=O) and Ether (O-Me) |

| Rotatable Bonds | 4 | High flexibility in N1-tail |

| Topological Polar Surface Area (TPSA) | ~26 Ų | High membrane permeability (BBB penetrant potential) |

Conformational Dynamics

The 1-(2-methoxyethyl) tail exhibits significant conformational freedom. In a biological context, this chain often adopts a "folded" or "extended" conformation depending on the binding pocket's solvation state.

-

Extended Conformation: Favored in solvent-exposed regions, increasing solubility.

-

Folded Conformation: Can occur if the methoxy oxygen interacts intramolecularly or with proximal pocket residues.

Pharmacophore Dissection

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. Below is the feature mapping for this compound.

Feature Map Definitions

-

AR (Aromatic Ring): The indole bicycle acts as a broad hydrophobic platform capable of

stacking (e.g., with Phenylalanine or Tyrosine residues in the target). -

HBA1 (Carbonyl Oxygen): The C3-aldehyde oxygen is a strong H-bond acceptor. It often interacts with backbone amides or positively charged residues (Lys, Arg).

-

HBA2 (Ether Oxygen): The methoxy oxygen provides a distal H-bond acceptor point, critical for orienting the molecule in the binding site.

-

HYD (Hydrophobic): The ethyl linker and the methyl terminus of the methoxy group contribute van der Waals contacts.

Pharmacophore Interaction Hypothesis (Diagram)

The following Graphviz diagram visualizes the pharmacophoric connectivity and potential binding interactions.

Caption: Pharmacophoric mapping of this compound showing critical H-bond acceptor (HBA) sites and aromatic stacking potential.

Experimental Workflow: Pharmacophore Modeling

This protocol outlines the generation of a 3D pharmacophore model for this ligand using standard computational chemistry tools (e.g., MOE, LigandScout, or Schrödinger Phase).

Phase 1: Conformational Search

Objective: Identify the bioactive conformation of the flexible N1-methoxyethyl tail.

-

Input: 2D structure of this compound.

-

Force Field: MMFF94x or OPLS4 (optimized for organic small molecules).

-

Solvent Model: Implicit water (Generalized Born) to simulate aqueous environment.

-

Algorithm: Stochastic search (Monte Carlo) or LowModeMD.

-

Filter: Retain conformers within 5 kcal/mol of the global minimum.

-

Expert Insight: Pay attention to the O-C-C-N torsion angle. A gauche conformation is often stabilized by an intramolecular electrostatic interaction between the methoxy oxygen and the indole ring system, but the anti conformation is more likely to be bioactive if the pocket is deep.

-

Phase 2: Feature Extraction

Objective: Map chemical features to the 3D structure.

-

Define Features:

-

F1 (Vector): Centroid of Indole Benzene ring

Normal vector (Pi-stacking). -

F2 (Point): Carbonyl Oxygen (HBA).

-

F3 (Point): Methoxy Oxygen (HBA).

-

-

Exclusion Volumes: Define steric spheres around the indole core to prevent clashes with receptor walls.

Phase 3: Pharmacophore Expansion (Synthetic Application)

The aldehyde group at C3 is rarely the endpoint. In drug development, this pharmacophore is usually an anchor .

-

Protocol: Perform a virtual reaction (Schiff base formation) with a library of hydrazides or amines.

-

Result: The "Aldehyde HBA" feature is replaced by an "Imine/Hydrazone Linker" feature, extending the pharmacophore into new sub-pockets.

Strategic Applications in Drug Design

The this compound scaffold is validated in the following therapeutic areas:

Anticancer Agents (Tubulin Polymerization)

Indole-3-carbaldehyde derivatives often target the Colchicine binding site of tubulin.

-

Mechanism: The indole moiety mimics the biaryl system of colchicine or combretastatin.

-

Role of 2-Methoxyethyl: This group projects into the solvent interface or a specific hydrophobic pocket, improving the solubility of the otherwise lipophilic inhibitor. The ether oxygen can form water-mediated bridges to residues like

Asn101 or

Antimicrobial & Antiviral

Schiff bases derived from this aldehyde have shown potency against Candida albicans and Mycobacterium tuberculosis.

-

Logic: The aldehyde is converted to a thiosemicarbazone.[1] The N1-methoxyethyl group reduces crystal packing energy, enhancing bioavailability compared to the N-H analog.

References

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. National Institutes of Health (PMC). Available at: [Link]

-

1-methoxy-1H-indole-3-carbaldehyde (Compound Summary). PubChem.[2] Available at: [Link]

Sources

Chemical stability of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde under ambient conditions

An In-Depth Technical Guide to the Chemical Stability of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its chemical stability is paramount for ensuring its quality, efficacy, and shelf-life in research and development settings. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under ambient conditions, outlines a systematic approach for its stability assessment through forced degradation studies, and details validated analytical methodologies for monitoring its purity and degradation products. Recommendations for optimal storage and handling are also provided to mitigate degradation.

Introduction: The Imperative of Chemical Stability

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an aldehyde group at the 3-position and a methoxyethyl substituent at the 1-position of the indole ring in this compound creates a molecule with a unique electronic and steric profile. However, these functional groups also introduce potential liabilities in terms of chemical stability.

Aromatic aldehydes, in general, are susceptible to degradation through oxidation, evaporation, and environmental factors like heat and light, which can alter their chemical properties and reduce their shelf life.[2] For researchers and drug development professionals, understanding the intrinsic stability of a molecule is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the determination of a reliable shelf-life.[3][4] This guide will delve into the anticipated stability challenges of this compound and provide a framework for its systematic evaluation.

Physicochemical Properties and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The indole ring system, while aromatic, is electron-rich and can be susceptible to oxidation. The aldehyde functional group is a primary site for oxidative degradation. The methoxyethyl side chain is generally stable but could be subject to cleavage under harsh acidic conditions.

Predicted Degradation Pathways

Forced degradation studies are instrumental in establishing the degradation pathways of drug substances.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][5] Based on the known chemistry of indoles and aromatic aldehydes, the following degradation pathways are anticipated for this compound:

-

Oxidation: The aldehyde group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.[2][6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole derivatives, leading to dimerization, polymerization, or other complex transformations.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to degradation, although this is considered less likely for this specific molecule under ambient conditions.

Caption: Predicted degradation pathways for this compound.

A Framework for Stability Assessment: Forced Degradation Studies

A comprehensive understanding of a molecule's stability profile is achieved through systematic forced degradation studies.[7] These studies are essential for developing and validating stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[7]

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to conducting forced degradation studies on this compound.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following are suggested starting conditions for the forced degradation studies. The duration of exposure should be adjusted to achieve the target degradation of 5-20%.

| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Room Temperature & 60°C | 24 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature & 60°C | 24 hours |

| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 24 hours |

| Thermal Degradation | Dry Heat (solid state) | 80°C | 48 hours |

| Photolytic Degradation | ICH Q1B Option 2 | Ambient | As per guidelines |

Analytical Methodologies for Stability Monitoring

A robust and validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[8][9]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is recommended for the analysis of this compound and its degradation products.

4.1.1. HPLC Method Parameters (Starting Conditions)

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 300 nm |

| Injection Volume | 10 µL |

4.1.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Once significant degradation products are observed in the HPLC analysis, their structures should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns of the degradants.[9] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Storage and Handling

Based on the predicted degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[10]

-

Protection from Light: Store in amber vials or other light-resistant containers to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Avoidance of Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

While this compound is a molecule of significant interest, its chemical stability under ambient conditions requires careful consideration. The primary anticipated degradation pathway is the oxidation of the aldehyde moiety to a carboxylic acid, with photodegradation also being a potential concern. A systematic approach to stability assessment, centered on forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and development. By implementing the recommended storage and handling procedures, the degradation of this compound can be minimized, preserving its integrity for its intended applications.

References

- Allan Chemical Corporation. (2025, October 23).

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(2), 787-801. [Link]

- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.

-

Imaizumi, N., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 565-568. [Link]

- Sharma, M., & Kothiyal, P. (2016).

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- BenchChem. (2025, December).

- Dove Medical Press. (2026, February 17). The effect of the Mediterranean diet on gut microbiota and its impact.

- Le, T., & Liu, J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2153.

- Sharma, M., & Kothiyal, P. (2016).

- Li, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 377, 128375.

- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Semantic Scholar.

- ResearchGate. (2025, June 10). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films.

- Science.gov. (n.d.).

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Gunathilaka, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.

- IntechOpen. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- PubMed. (2023, April 25). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Cayman Chemical. (2020, July 16).

- Santa Cruz Biotechnology. (n.d.). 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde.

- Bentham Science. (n.d.).

- Der Pharma Chemica. (n.d.).

- Organic Syntheses. (n.d.). indole-3-aldehyde.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. sepscience.com [sepscience.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde CAS number and identifiers

A-Technical-Guide-to-1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] This document details the compound's identifiers, physicochemical properties, a robust and validated synthetic protocol via the Vilsmeier-Haack reaction, detailed analytical characterization, and its reactivity. Designed for researchers, chemists, and drug development professionals, this guide serves as a practical resource for the synthesis, purification, and application of this valuable building block.

Compound Identification and Properties

A precise understanding of a compound's identifiers and properties is the foundation of reproducible scientific research. The following table summarizes the key data for this compound.

| Identifier | Value | Source |

| CAS Number | 100863-73-6 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-methoxyethyl)indole-3-carboxaldehyde | |

| Appearance | (Typically) Off-white to yellow solid |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group at the electron-rich C3 position of the indole nucleus is most efficiently achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its high yields and operational simplicity.

Mechanistic Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][5]

-

Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[3][5]

The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating indoles, providing a direct and high-yielding route to indole-3-carbaldehydes, which are versatile precursors for more complex molecules.[3][6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a self-validating system. Successful synthesis should be confirmed by the analytical characterization methods described in Section 4.

Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-indole (Intermediate)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

-

Indole Addition: Slowly add a solution of indole (1.0 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated intermediate.

Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.[3] Stir the mixture at 0 °C for 30 minutes.

-

Formylation: To this freshly prepared Vilsmeier reagent, add a solution of 1-(2-methoxyethyl)-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.[7]

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow, careful addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is alkaline.[3]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no solid precipitates, extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Analytical Characterization

Validation of the compound's identity and purity is critical. The following data are characteristic of this compound.

| Technique | Expected Results |

| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.9-10.1 ppm. - Indole C2-H proton singlet ~8.1-8.3 ppm. - Aromatic protons (C4-C7) multiplet ~7.2-8.1 ppm. - N-CH₂ triplet ~4.3-4.5 ppm. - O-CH₂ triplet ~3.6-3.8 ppm. - O-CH₃ singlet ~3.3-3.4 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O) ~185 ppm. - Aromatic and indole carbons in the range of ~110-140 ppm. - N-CH₂ carbon ~48-50 ppm. - O-CH₂ carbon ~70-72 ppm. - O-CH₃ carbon ~58-60 ppm. |

| IR (KBr) | - Strong C=O stretch (aldehyde) ~1650-1670 cm⁻¹. - C-H aromatic stretches ~3000-3100 cm⁻¹. - C-O ether stretch ~1100-1120 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 204.09. |

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. Its reactivity is dominated by the aldehyde group, which serves as a handle for numerous chemical transformations.[6]

Key Reactions

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or reaction with amines to form Schiff bases are common transformations.[8][9]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, [1-(2-methoxyethyl)-1H-indol-3-yl]methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into a variety of substituted alkenes.

Visualization of Reactivity

Caption: Key chemical transformations of the indole-3-carbaldehyde moiety.

Role in Drug Discovery

Indole-3-carbaldehyde and its derivatives are crucial starting materials for synthesizing compounds with significant biological activity.[1][10] They are precursors for:

-

Anticancer agents: Used in the synthesis of complex alkaloids and enzyme inhibitors.

-

Antimicrobial compounds: The aldehyde can be converted into Schiff bases and other heterocyclic systems with demonstrated antibacterial and antifungal properties.[1][11]

-

CNS-active agents: The indole core is present in many neurotransmitters and related drugs.

The 1-(2-methoxyethyl) substituent can improve pharmacokinetic properties, such as solubility and metabolic stability, compared to the parent N-H indole, making this specific derivative particularly valuable for medicinal chemistry programs.

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

-

Indole-3-carbaldehyde - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Plausible mechanism for formylation and chlorination of indole ring. ResearchGate. Available at: [Link]

-

The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Available at: [Link]

-

1-methoxy-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available at: [Link]

-

Indole-3-carboxaldehyde. Pharmaffiliates. Available at: [Link]

-

indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]

-

1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 9. ajchem-b.com [ajchem-b.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ijpsjournal.com [ijpsjournal.com]

Comparative Technical Analysis: Indole-3-Carboxaldehyde vs. 1-(2-Methoxyethyl)-1H-Indole-3-Carbaldehyde

The following technical guide details the structural, physicochemical, and functional differences between Indole-3-carboxaldehyde and its N-substituted derivative, 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde .

Executive Summary

Indole-3-carboxaldehyde (I3C) is the foundational parent scaffold in indole chemistry, serving as a versatile precursor for pharmaceuticals, agrochemicals, and dyes. Its reactivity is defined by the interplay between the electron-rich indole ring, the electrophilic formyl group, and the acidic N-H proton.

This compound is a specialized, functionalized derivative where the indole nitrogen is alkylated with a 2-methoxyethyl chain. This modification drastically alters the molecule's physicochemical profile—specifically its solubility, hydrogen-bonding capacity, and metabolic stability. In drug discovery, this specific derivative is often utilized as a building block for synthetic cannabinoids (e.g., analogues of JWH-250 or RCS-4) and kinase inhibitors, where the methoxyethyl tail mimics lipophilic alkyl chains while improving solubility in polar organic media.

Part 1: Molecular Identity & Physicochemical Profiling

The transition from the parent I3C to the methoxyethyl derivative represents a shift from a "general-purpose" intermediate to a "tuned" pharmacophore building block.

Structural Specifications

| Feature | Indole-3-carboxaldehyde (Parent) | This compound (Derivative) |

| CAS Number | 487-89-8 | 151409-82-4 (Representative) |

| Molecular Formula | C₉H₇NO | C₁₂H₁₃NO₂ |

| Molecular Weight | 145.16 g/mol | 203.24 g/mol |

| H-Bond Donors | 1 (Indole N-H) | 0 (Nitrogen is alkylated) |

| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Carbonyl O + Ether O) |

| LogP (Est.) | ~1.7 (Moderate Lipophilicity) | ~2.1 (Higher Lipophilicity but Amphiphilic) |

| Physical State | Solid (Off-white crystals) | Low-melting Solid or Viscous Oil |

| Melting Point | 193–198 °C | < 80 °C (Typical for N-alkyl derivatives) |

Solubility & ADME Implications

-

Indole-3-carboxaldehyde: Exhibits high crystal lattice energy due to strong intermolecular Hydrogen bonding (N-H···O=C). This makes it sparingly soluble in non-polar solvents (hexane, ether) and requires polar aprotic solvents (DMSO, DMF) or alcohols for efficient dissolution.

-

Methoxyethyl Derivative: The N-alkylation disrupts the intermolecular H-bond network, significantly lowering the melting point. The 2-methoxyethyl group is a "solubilizing tail." It provides lipophilicity (ethyl chain) for membrane permeability while the ether oxygen adds a dipole, enhancing solubility in common organic synthesis solvents (DCM, EtOAc, THF) compared to the parent or simple N-pentyl analogs.

Part 2: Synthetic Pathways (The "Make")

The synthesis of the derivative relies on the N-functionalization of the parent I3C. This is a critical workflow in medicinal chemistry for generating "N-capped" indole libraries.

Synthesis Logic

-

Parent Synthesis (Vilsmeier-Haack): Indole is formylated at the C3 position using POCl₃ and DMF. This is the industry standard for producing I3C.

-

Derivative Synthesis (N-Alkylation): I3C acts as a weak acid (pKa ~16). Deprotonation with a base allows nucleophilic attack on an alkyl halide (1-bromo-2-methoxyethane).

Visualization of Synthetic Flow

Caption: Stepwise synthesis from Indole to the N-substituted Derivative via Formylation and N-Alkylation.

Part 3: Reactivity & Functional Logic (The "Break")

The primary chemical difference lies in the availability of the Nitrogen atom for reaction.

Reactivity Profile Comparison

| Reaction Type | Indole-3-carboxaldehyde (Parent) | 1-(2-Methoxyethyl) Derivative |

| N-Alkylation/Acylation | Highly Reactive. The N-H proton can be removed by bases (NaH, KOH) to introduce new substituents. | Inert. The Nitrogen is already "capped" with the methoxyethyl group. |

| Aldehyde Condensation | Reactive. Undergoes Knoevenagel, Henry, or Wittig reactions at the CHO group. | Reactive. The CHO group remains available. The N-substituent may exert a slight electronic influence (inductive effect). |

| C2-Lithiation | Requires N-protection first (to prevent N-deprotonation). | Ready. The N-protecting group directs lithiation to the C2 position, allowing further functionalization. |

| Metabolic Stability | Susceptible to N-glucuronidation in vivo. | The N-alkyl chain blocks direct N-glucuronidation, but the ether chain introduces sites for O-dealkylation by CYP450 enzymes. |

Part 4: Applications in Drug Discovery (The "Use")

The "Spice" Connection (Forensic Context)

The 1-(2-Methoxyethyl) moiety is a hallmark of "second-generation" synthetic cannabinoids.

-

Mechanism: Early synthetic cannabinoids (e.g., JWH-018) used simple N-pentyl chains to mimic the lipophilicity required for CB1 receptor binding.

-

Evolution: To bypass legislative bans on specific alkyl chains, chemists introduced the 2-methoxyethyl group. This group mimics the spatial bulk of a propyl/butyl chain but alters the polarity.

-

Role of the Derivative: this compound is the immediate precursor for synthesizing these analogues (e.g., via Grignard addition to the aldehyde or oxidation to the acid followed by amide coupling).

Medicinal Chemistry (Legitimate Use)

In legitimate pharma research, the methoxyethyl group is used to:

-

Improve Solubility: Replace a greasy pentyl chain with a polar ether to lower LogP and improve aqueous solubility.

-

Bioisosterism: The ether oxygen can act as a weak H-bond acceptor, potentially picking up unique interactions in a kinase binding pocket that a simple alkyl chain would miss.

Part 5: Experimental Protocol: Synthesis of the Derivative

Objective: Synthesize this compound from Indole-3-carboxaldehyde.

Reagents:

-

Indole-3-carboxaldehyde (1.0 eq)[1]

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -

DMF (Dimethylformamide) [Anhydrous]

Workflow:

-

Preparation: Dissolve Indole-3-carboxaldehyde (e.g., 5.0 g) in anhydrous DMF (50 mL) under an inert atmosphere (

or Ar). -

Deprotonation:

-

Method A (Mild): Add

and stir at 60°C for 30 mins. -

Method B (Strong): Cool to 0°C, add NaH portion-wise, and stir until gas evolution ceases.

-

-

Alkylation: Dropwise add 1-bromo-2-methoxyethane.

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear, replaced by a higher Rf spot (Derivative).

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

. -

Purification: Concentrate in vacuo. The residue is typically an oil that crystallizes upon standing or requires column chromatography (SiO2, Hexane/EtOAc gradient).

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10256: Indole-3-carboxaldehyde. Available at: [Link]

-

Organic Syntheses. Indole-3-aldehyde (Synthesis Protocol). Org.[2] Synth. 1959, 39, 30. Available at: [Link]

-

Huffman, J. W., et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry (2005).[3] (Context for N-alkyl indole derivatives in drug design).

Sources

Methodological & Application

Application Note: Optimization of Knoevenagel Condensation for 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Introduction & Strategic Value

The Knoevenagel condensation of 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a pivotal transformation in the synthesis of indole-based pharmacophores. Unlike simple indole-3-carbaldehyde, the N-(2-methoxyethyl) variant possesses unique solubility properties due to the glycol ether tail, which influences solvent selection and workup protocols.

The resulting

-

Medicinal Chemistry: Precursors for JWH-type cannabinoid ligands, kinase inhibitors, and indole-3-propionic acid derivatives.

-

Material Science: Synthesis of donor-acceptor chromophores where the indole acts as the electron donor.

Chemical Context

-

Substrate: this compound (MW: 203.24 g/mol ).

-

Reactivity Profile: The indole C3-formyl group is less electrophilic than benzaldehyde due to the electron-donating nature of the indole nitrogen. The N-methoxyethyl group prevents N-deprotonation side reactions but does not significantly deactivate the aldehyde.

-

Critical Challenge: Balancing the lower electrophilicity of the indole aldehyde with the need to avoid polymerization of the active methylene component.

Reaction Mechanics & Critical Parameters

To achieve high reproducibility, one must understand the electronic push-pull mechanism. The indole ring acts as an electron pump, stabilizing the carbonyl carbon and making nucleophilic attack the rate-determining step.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the base-catalyzed condensation.[1] Note that for indoles, the 'Nucleophilic Attack' step is slower than for phenyl analogs.

Experimental Protocols

Two distinct protocols are provided based on the desired product class.

Protocol A: Synthesis of Indole-3-Acrylonitriles (Standard Knoevenagel)

Target Product: 2-((1-(2-methoxyethyl)-1H-indol-3-yl)methylene)malononitrile Application: High-reactivity Michael acceptors.

Reagents

-

This compound (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv)

-

Solvent: Ethanol (Absolute) - Note: The methoxyethyl tail ensures good solubility in EtOH, avoiding the need for toxic DMF.

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.92 mmol) of the indole aldehyde in 15 mL of absolute ethanol.

-

Addition: Add 358 mg (5.41 mmol) of Malononitrile. Stir for 5 minutes until fully dissolved.

-

Catalysis: Add 50

L of Piperidine dropwise. -

Reaction:

-

Standard: Stir at Room Temperature (RT) for 2–4 hours. A precipitate typically forms within 30 minutes.

-

Acceleration: If reaction is slow (monitored by TLC), heat to reflux (78°C) for 1 hour.

-

-

Workup:

-

Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid under vacuum.[2]

-

Wash the cake with cold ethanol (2 x 5 mL) followed by cold hexane (2 x 5 mL) to remove unreacted piperidine.

-

-

Purification: Recrystallize from Ethanol/Acetonitrile (9:1) if necessary.

Protocol B: Synthesis of Indole-3-Acrylic Acids (Doebner Modification)

Target Product: (E)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)acrylic acid Application: Precursors for amides/esters; requires decarboxylation.

Reagents

-

This compound (1.0 equiv)

-

Malonic Acid (2.5 equiv) - Excess required for decarboxylation kinetics.

-

Solvent/Base: Pyridine (10 volumes)

-

Co-Catalyst: Piperidine (0.1 equiv)

Step-by-Step Procedure

-

Setup: Charge a flask with 1.0 g (4.92 mmol) of aldehyde and 1.28 g (12.3 mmol) of Malonic Acid.

-

Solvent: Add 10 mL of Pyridine and 50

L of Piperidine. -

Reaction: Fit with a reflux condenser and heat to 100–110°C for 4–6 hours.

-

Observation: Evolution of CO

gas indicates the decarboxylation step is proceeding.

-

-

Workup (Critical Step):

-

Cool reaction mixture to RT.

-

Pour the reaction mixture into 100 mL of ice-cold 2N HCl . Caution: Exothermic neutralization.

-

The pyridine salt will dissolve, and the product will precipitate as a yellow/orange solid.

-

-

Isolation: Filter the solid and wash extensively with water to remove all traces of pyridine/HCl.

-

Drying: Dry in a vacuum oven at 50°C overnight.

Analytical Validation & Expected Data

The following table summarizes the expected analytical signatures for validation.

| Feature | Protocol A (Nitrile) | Protocol B (Acid) |

| Physical State | Yellow to Orange crystalline solid | Pale yellow to tan powder |

| Melting Point | 145–155°C (Typical for class) | 180–190°C (Decomposes) |

| Singlet at | Doublets at | |

| IR Spectroscopy | Sharp CN stretch at ~2220 cm | Broad OH (2500-3300), C=O at ~1680 cm |

| Solubility | Soluble in DMSO, DCM; Low in EtOH | Soluble in DMSO, dilute Base; Insoluble in Water |

Workflow Visualization

Figure 2: Decision tree for protocol selection and workup strategy.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: The electron-rich indole ring deactivates the aldehyde.

-

Solution:

-

Increase Temperature: Switch from Ethanol to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).

-

Microwave Irradiation: Run Protocol A in a sealed microwave vial at 80°C for 10–20 minutes. This often boosts yield to >90% for sterically hindered or electron-rich indoles [4].

-

Issue: Product "Oiling Out"

-

Cause: The N-methoxyethyl group increases lipophilicity, preventing clean crystallization in pure ethanol.

-

Solution: Add water dropwise to the ethanolic solution until turbidity persists, then cool slowly. Alternatively, switch solvent to Isopropanol.

Issue: Pyridine Contamination (Protocol B)

-

Cause: Incomplete acidification during workup.

-

Solution: Ensure the final pH of the quench solution is < 2.0. If the solid smells of pyridine, re-suspend in 1N HCl, stir for 30 mins, and re-filter.

References

-

Review of Indole Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

-

Knoevenagel Protocol on Indoles: Praveen, C., et al. (2011). Synthesis and evaluation of 3-substituted indoles as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4072-4077.

-

Doebner Modification Mechanics: Jones, G. (2011).[3] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

-

Microwave Acceleration: Dandia, A., et al. (2012). Microwave-assisted synthesis of some new fluorine-containing indole derivatives. Ultrasonics Sonochemistry, 19(2), 258-265.

Sources

Functionalization of the C3-aldehyde position in N-substituted indoles

[1][2]

Detailed Experimental Protocols

Protocol A: C=C Bond Formation (Knoevenagel Condensation)

Objective: Synthesis of indole-3-acrylates or acrylonitriles.

Mechanism: Base-catalyzed nucleophilic attack on the carbonyl.

Critical Insight: For N-alkyl indoles (EDG), standard piperidine catalysis is often too slow. We utilize an Ionic Liquid/Microwave approach or a TiCl

Reagents:

-

Substrate: N-substituted indole-3-carboxaldehyde (1.0 equiv)

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.2 equiv)

-

Catalyst: L-Proline (10 mol%)

-

Solvent: Ethanol (Green chemistry) or Toluene (for azeotropic removal)

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask, dissolve the indole-3-carboxaldehyde (1.0 mmol) in Ethanol (5 mL).

-

Addition: Add the active methylene compound (1.2 mmol) followed by L-Proline (0.1 mmol, 11.5 mg).

-

Reaction: Stir at reflux (78°C) for 1–3 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (usually fluorescent) will disappear, replaced by a lower Rf, highly UV-active vinyl spot.

-

-

Workup: Cool to room temperature. The product often precipitates out.

-

If solid: Filter and wash with cold ethanol.

-

If solution: Evaporate solvent, redissolve in CH

Cl

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Self-Validating Check: The appearance of a doublet (J ~16 Hz) in the proton NMR around 7.5–8.0 ppm confirms the trans-vinyl proton.

Protocol B: C-N Bond Formation (Reductive Amination)

Objective: Direct conversion to N-substituted tryptamine analogs.

Critical Insight: Indole-3-carboxaldehydes form stable imines that can be resistant to reduction. Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH

Reagents:

-

Substrate: N-substituted indole-3-carboxaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: NaBH(OAc)

(1.5 equiv) -

Acid Catalyst: Acetic Acid (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

-

Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.

-

Note: If using N-alkyl indoles (EDG), heating to 40°C may be required to drive imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(1.5 mmol, 318 mg) in one portion. -

Completion: Allow to warm to RT and stir overnight (12 h).

-

Quench: Add saturated aqueous NaHCO

solution (10 mL) and stir vigorously for 15 minutes to quench boron complexes. -

Extraction: Extract with CH

Cl -

Purification: Flash chromatography (DCM:MeOH:NH

OH gradient).

Protocol C: Directed C-H Activation (C4-Arylation)

Objective: Using the C3-aldehyde as a directing group to functionalize the C4 position. Critical Insight: This reaction relies on a Pd(II) catalytic cycle.[2] The aldehyde oxygen coordinates to Palladium, directing it to the C4-hydrogen. N-protection is mandatory (e.g., N-Methyl, N-Benzyl) to prevent competitive N-binding.

Reagents:

-

Substrate: N-Methylindole-3-carboxaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Iodide (2.0 equiv)

-

Catalyst: Pd(OAc)

(10 mol%)[2] -

Oxidant/Additive: AgOAc (2.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent: Hexafluoroisopropanol (HFIP) (Crucial for C-H activation)

Step-by-Step Procedure:

-

Vessel: Use a sealed pressure tube.

-

Mixing: Combine indole substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)

(4.5 mg), and AgOAc (67 mg). -

Solvent: Add HFIP (1 mL) and TFA (15

L). Seal the tube. -

Heating: Heat to 100°C for 24 hours.

-

Safety: HFIP is volatile and corrosive; use a blast shield.

-

-

Workup: Filter through a celite pad to remove silver salts. Wash with EtOAc.

-

Purification: Silica gel chromatography.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Protocol A: No Reaction | Aldehyde is too electron-rich (e.g., N-H or N-Alkyl). | Switch catalyst to TiCl |

| Protocol B: Alcohol byproduct | Aldehyde reduced before imine formed. | Ensure imine formation is complete (check by TLC) before adding the reducing agent. Use STAB instead of NaBH |

| Protocol C: C2-Arylation | Loss of Directing Group control or N-H free indole used.[2][3] | Ensure N-position is protected.[3] C2-arylation is favored for free N-H indoles due to acidity. |

| General: Low Yield | Polymerization/Resinification. | Indoles are acid-sensitive. Avoid strong mineral acids. Keep reaction concentration < 0.2 M. |

Mechanistic Visualization: Knoevenagel Pathway

Understanding the iminium intermediate is key to optimizing the condensation reaction.

References

-

Synthesis of bis(indolyl)methanes catalyzed by Aluminium Triflate: Title: An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities.[4][5] Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Knoevenagel Condensation Protocols: Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[6][7][8] Source: ACG Publications. URL:[Link]

-

Directed C-H Functionalization: Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.[2] Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Reductive Amination Overview: Title: Reductive Amination, and How It Works.[9][10][11] Source: Master Organic Chemistry. URL:[Link]

-

Baylis-Hillman Reaction Context: Title: Baylis-Hillman Reaction.[12][13][14] Source: Organic Chemistry Portal.[15] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 9. gctlc.org [gctlc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. princeton.edu [princeton.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Baylis-Hillman Reaction [organic-chemistry.org]

- 15. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

Application Note: Scalable Synthesis of Indole-3-Carbaldehyde Derivatives

Executive Summary

Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as precursors for tryptamines, bis(indolyl)methanes, and various anti-cancer agents. While the Vilsmeier-Haack formylation is the historical industry standard, its scale-up is plagued by thermal instability, violent quenching exotherms, and phosphorus waste.

This guide provides two distinct, validated protocols for the scalable synthesis of indole-3-carbaldehydes:

-

Process-Optimized Stoichiometric Vilsmeier-Haack: A safety-critical workflow for multi-kilogram batches, focusing on thermal runaway prevention and "inverse quench" techniques.

-